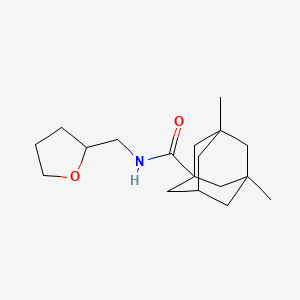![molecular formula C15H21NO B5349782 N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, also known as DMCM, is a chemical compound that has been extensively studied for its ability to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. DMCM is a cyclopropane derivative that has been synthesized and studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. In
作用機序
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide acts as a modulator of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound binds to the GABA receptor and enhances the activity of the receptor, resulting in increased inhibition of neuronal activity. This leads to a reduction in anxiety and seizure activity, as well as sedation and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including sedation, analgesia, and anticonvulsant activity. It has also been shown to reduce anxiety and induce muscle relaxation. This compound has been found to have a relatively short half-life, which makes it useful for short-term sedation and anesthesia.
実験室実験の利点と制限
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has a number of advantages for use in lab experiments, including its ability to induce sedation and reduce pain perception, which can be useful for studying the effects of drugs on behavior and physiology. However, this compound has a relatively short half-life, which makes it difficult to use for long-term studies. Additionally, this compound can be difficult to synthesize and requires careful attention to detail and precise control of reaction conditions.
将来の方向性
There are a number of future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. Additionally, research could focus on developing more efficient and effective synthesis methods for this compound, as well as exploring its potential use as an anesthetic agent. Further research could also explore the potential use of this compound in combination with other drugs for the treatment of neurological disorders.
合成法
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide can be synthesized through a multistep reaction process, which involves the reaction of 2,4-dimethylphenethylamine with cyclopropanecarboxylic acid, followed by the addition of methyl iodide to form the final product. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders. It has been shown to modulate the activity of GABA receptors in the central nervous system, which are known to play a key role in the regulation of anxiety and seizure activity. This compound has also been studied for its potential use as an anesthetic agent, due to its ability to induce sedation and reduce pain perception.
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-9-5-6-13(10(2)7-9)12(4)16-15(17)14-8-11(14)3/h5-7,11-12,14H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFJYZDAKPUZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)

![4-[(5-nitro-2-thienyl)methyl]thiomorpholine](/img/structure/B5349736.png)
![(3S*,4R*)-1-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349750.png)
![4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5349776.png)
![5-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methyl-4(1H)-pyridinone](/img/structure/B5349783.png)

![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5349814.png)